molecular formula C17H21N5O3S B2930272 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034439-69-3

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2930272
CAS No.: 2034439-69-3
M. Wt: 375.45
InChI Key: DTQYAULHFJGDNS-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2H-1,2,3-triazole moiety and a 2-methyloxazole substituent. This compound combines a sulfonamide pharmacophore with heterocyclic groups, which are common in medicinal chemistry for their diverse biological activities. The triazole ring is often associated with metabolic stability and hydrogen-bonding capabilities, while the oxazole group contributes to π-π interactions and solubility modulation.

Properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-12(2)16(10-22-18-8-9-19-22)21-26(23,24)15-6-4-14(5-7-15)17-11-25-13(3)20-17/h4-9,11-12,16,21H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQYAULHFJGDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3N=CC=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , a methyloxazole group , and a benzenesulfonamide moiety . These structural components contribute to its stability and reactivity in biological systems. The triazole ring is particularly noteworthy for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological targets .

Property Value
Molecular Formula C17H21N5O3S
Molecular Weight 375.4 g/mol
CAS Number 2034439-69-3

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor activity . Studies indicate that it can inhibit the growth of various cancer cell lines, suggesting its potential as a new class of anticancer agents. The mechanism involves interaction with specific cellular targets influenced by the unique structure of the triazole and methyloxazole rings .

Antifungal Properties

Similar compounds have shown moderate to excellent efficacy against phytopathogenic fungi, indicating potential applications in agriculture as antifungal agents. The presence of the triazole ring enhances the biological activity against fungal pathogens .

The compound interacts with biological targets through multiple pathways:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various physiological processes.
  • Binding Interactions : The unique structural features facilitate binding to macromolecules, enhancing specificity and efficacy against targeted biomolecules .

Case Studies and Research Findings

  • Anticancer Studies : A study published in a peer-reviewed journal highlighted that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity .
  • Antifungal Efficacy : Another study evaluated the antifungal properties against several strains of fungi, demonstrating that the compound exhibited effective inhibition at low concentrations .
  • Mechanistic Insights : Research has elucidated the interaction profiles of this compound with key cellular targets, providing insights into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:
1. 3-Chloro-4-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzenesulfonamide (CAS: 2034520-46-0)
- Key Differences :
- Substitution on benzene ring: Chloro-fluoro (electron-withdrawing) vs. 2-methyloxazol-4-yl (electron-rich).
- Triazole isomerism: 1H-1,2,3-triazol-1-yl vs. 2H-1,2,3-triazol-2-yl.
- Impact : The electron-rich oxazole in the target compound may enhance solubility and π-stacking interactions compared to the electron-deficient chloro-fluoro substituent. The triazole isomerism affects hydrogen-bonding patterns and steric accessibility.

N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS: 1161343-12-9)

  • Key Differences :

  • Heterocyclic group: Benzo[d]thiazole vs. 2-methyloxazole and triazole. Impact: Thiazole’s sulfur atom may improve metal coordination, whereas oxazole’s oxygen enhances polarity.

N-(2-Thiazolyl)-4-(tetrahydrothioxopyrimidinyl)benzenesulfonamide (from )

  • Key Differences :

  • Substituent: Tetrahydrothioxopyrimidine vs. oxazole-triazole combination.
    • Impact : The pyrimidine-thione group in the analog may confer stronger metal-binding properties, while the target’s oxazole-triazole system offers modularity for functionalization.

Physicochemical and Molecular Properties

Property Target Compound 3-Chloro-4-Fluoro Analog N-(Benzo[d]thiazol-2-yl) Analog
Molecular Formula ~C₁₆H₁₈N₄O₃S (estimated) C₁₃H₁₆ClFN₄O₂S C₁₄H₁₁ClN₂O₂S₂
Molecular Weight ~366.41 g/mol 346.81 g/mol 338.84 g/mol
Key Functional Groups Oxazole, Triazole, Sulfonamide Triazole, Sulfonamide Thiazole, Sulfonamide
Solubility Moderate (polar oxazole) Low (halogenated aryl) Low (bulky thiazole)

Crystallographic and Structural Analysis

  • Target Compound : If crystallized, SHELXL () or WinGX/ORTEP () would likely be used for refinement.
  • Comparison :
    • ’s benzamide derivative showed planar amide geometry via X-ray .
    • The target’s sulfonamide and triazole groups may adopt distinct torsional angles, affecting crystal packing and bioavailability.

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